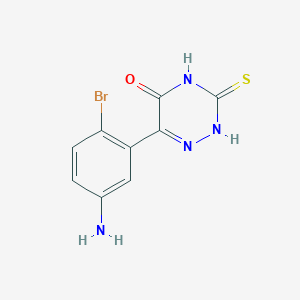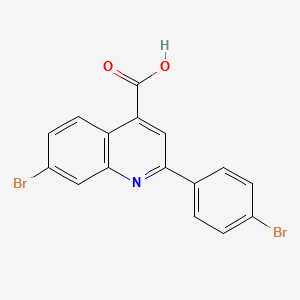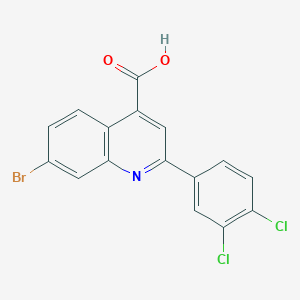![molecular formula C10H12N2OS2 B4268580 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268580.png)
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
描述
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a thieno[2,3-d]pyrimidine derivative that has a sulfur-containing mercapto group at position 2, a methyl group at position 6, and a propyl group at position 3. MPTP has been studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
作用机制
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one exerts its anticancer effects by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. By inhibiting this enzyme, 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one prevents cancer cells from dividing and proliferating. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one also activates the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells. The mechanism of action of 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one in neurodegenerative disorders involves its conversion into MPP+ in the brain. MPP+ selectively destroys dopamine-producing neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one inhibits DNA synthesis and induces apoptosis. In the brain, 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is converted into MPP+, which selectively destroys dopamine-producing neurons, leading to Parkinson's disease-like symptoms. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in treating cancer and neurodegenerative disorders, making it a well-established research tool. However, 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one also has limitations. It is a toxic compound that can be harmful to researchers if not handled properly. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is also not selective for cancer cells, meaning that it can also affect normal cells.
未来方向
There are several future directions for research on 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one. One area of research is the development of 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one analogs that are more selective for cancer cells and less toxic to normal cells. Another area of research is the development of 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one-based therapies for neurodegenerative disorders, such as Parkinson's disease. Additionally, research on the mechanisms of action of 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one could lead to the development of new therapies for cancer and neurodegenerative disorders.
科学研究应用
2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in treating cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the p53 pathway. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one has also been studied for its potential use in treating neurodegenerative disorders, such as Parkinson's disease. 2-mercapto-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is converted into a toxic metabolite, MPP+, in the brain, which selectively destroys dopamine-producing neurons, leading to Parkinson's disease-like symptoms in animal models.
属性
IUPAC Name |
6-methyl-3-propyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-3-4-12-9(13)7-5-6(2)15-8(7)11-10(12)14/h5H,3-4H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDKPYWFRUDSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=S)SC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-propyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4268499.png)
![N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4268506.png)
![methyl 2-({[(2-methoxybenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4268516.png)
![2-{[(4-bromophenyl)acetyl]amino}-N-(2-furylmethyl)-4-phenyl-3-thiophenecarboxamide](/img/structure/B4268517.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4268523.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268524.png)

![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268557.png)


![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4268576.png)
![methyl 2-({[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4268593.png)
![4-{[3-(ethoxycarbonyl)-5-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4268596.png)
![4-{[3-(methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4268603.png)